2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one
Overview
Description
2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one is an organic compound that belongs to the class of thiopyran derivatives This compound is characterized by the presence of two methylthio groups and two phenyl groups attached to a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one typically involves multi-step organic reactions One common method includes the condensation of appropriate thioketones with phenyl-substituted aldehydes under acidic conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles like bromine, chlorinating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated derivatives, nitro derivatives
Scientific Research Applications
2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiopyran derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiopyran ring and methylthio groups play a crucial role in its binding affinity and selectivity. For instance, the compound may inhibit enzyme activity by forming covalent bonds with the active site residues or by inducing conformational changes that disrupt the enzyme’s function. Additionally, the phenyl groups contribute to the compound’s overall hydrophobicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one
- 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-thione
- 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-ol
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methylthio and phenyl groups enhances its stability and reactivity compared to other thiopyran derivatives. Additionally, the compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate for the synthesis of various functionalized molecules.
Properties
IUPAC Name |
2,6-bis(methylsulfanyl)-3,5-diphenylthiopyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16OS3/c1-21-18-15(13-9-5-3-6-10-13)17(20)16(19(22-2)23-18)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHAOYUEQTUWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)C(=C(S1)SC)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650232 | |
Record name | 2,6-Bis(methylsulfanyl)-3,5-diphenyl-4H-thiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24097-29-8 | |
Record name | 2,6-Bis(methylsulfanyl)-3,5-diphenyl-4H-thiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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